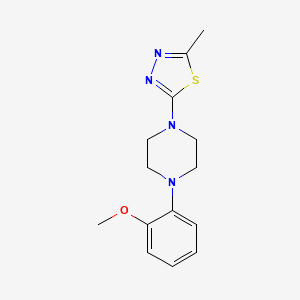
1-(2-Methoxyphenyl)-4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxyphenyl)-4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyphenyl)-4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazine typically involves the reaction of 2-methoxyaniline with 5-methyl-1,3,4-thiadiazol-2-yl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyphenyl)-4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The thiadiazole ring can be reduced under specific conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of 1-(2-Hydroxyphenyl)-4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazine.
Reduction: Formation of reduced thiadiazole derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)-4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazine would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyphenyl)piperazine: Lacks the thiadiazole ring.
4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazine: Lacks the methoxyphenyl group.
Uniqueness
1-(2-Methoxyphenyl)-4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazine is unique due to the presence of both the methoxyphenyl and thiadiazole groups, which may confer distinct pharmacological properties compared to its analogs.
Properties
Molecular Formula |
C14H18N4OS |
|---|---|
Molecular Weight |
290.39 g/mol |
IUPAC Name |
2-[4-(2-methoxyphenyl)piperazin-1-yl]-5-methyl-1,3,4-thiadiazole |
InChI |
InChI=1S/C14H18N4OS/c1-11-15-16-14(20-11)18-9-7-17(8-10-18)12-5-3-4-6-13(12)19-2/h3-6H,7-10H2,1-2H3 |
InChI Key |
JMORJKFPROJWRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)N2CCN(CC2)C3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({1-[(3-Bromo-4-fluorophenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine](/img/structure/B12238099.png)
![5-cyclopropyl-N-[(4-methoxyphenyl)methyl]-2-methylpyrazol-3-amine;hydrochloride](/img/structure/B12238100.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B12238108.png)
![2,3-dimethoxy-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}benzamide](/img/structure/B12238111.png)

![4-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1H-pyrazole](/img/structure/B12238131.png)
![3-{4-[(Oxolan-2-yl)methyl]piperazin-1-yl}-1,2-benzothiazole](/img/structure/B12238149.png)
![3-methyl-6-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}methoxy)pyridazine](/img/structure/B12238153.png)
![3-{[1-(5-Chloro-2-methoxybenzoyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine](/img/structure/B12238159.png)
![{2-[(4-Chlorophenyl)methyl]-octahydrocyclopenta[c]pyrrol-3a-yl}methanol](/img/structure/B12238167.png)
![1-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]-4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine](/img/structure/B12238187.png)
![4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(oxolane-2-carbonyl)piperidine](/img/structure/B12238194.png)
![4-[(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide](/img/structure/B12238202.png)
